![molecular formula C18H16BrN3O2S B5605653 3-[(3-bromo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5605653.png)
3-[(3-bromo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related benzothienopyrimidin derivatives typically involves condensation, cyclization, and nucleophilic substitution reactions. For instance, derivatives are often synthesized from precursors like aminothiophenes through condensation with urea, followed by chlorination and further reaction with amines or aldehydes. The process might involve various reagents and conditions depending on the desired substitutions on the molecular skeleton (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, providing insights into the bond lengths, angles, and overall geometry. Density Functional Theory (DFT) is often used to optimize geometric parameters and compare them with experimental data. These molecules usually exhibit distinct HOMO and LUMO energy levels that contribute to their chemical reactivity and interaction with biological targets (Huang et al., 2020).
properties
IUPAC Name |
3-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-24-14-7-6-11(8-13(14)19)9-21-22-10-20-17-16(18(22)23)12-4-2-3-5-15(12)25-17/h6-10H,2-5H2,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBUOSRATUXDPN-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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